molecular formula C10H7F6N3O2 B2381093 N'-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide CAS No. 1092345-21-5

N'-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide

Cat. No.: B2381093
CAS No.: 1092345-21-5
M. Wt: 315.175
InChI Key: NOHLXSFJGSASKZ-UHFFFAOYSA-N
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Description

N’-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyridine ring substituted with two trifluoromethyl groups and an acetylated carbohydrazide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with 4,6-bis(trifluoromethyl)-2-pyridinecarboxylic acid.

    Formation of Carbohydrazide: The carboxylic acid is converted to its corresponding carbohydrazide by reacting with hydrazine hydrate under reflux conditions.

    Acetylation: The resulting carbohydrazide is then acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine to yield N’-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N’-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: The trifluoromethyl groups and the pyridine ring can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N’-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological targets.

Comparison with Similar Compounds

  • 4,6-bis(trifluoromethyl)-2-pyridinecarboxylic acid
  • N’-acetyl-2-pyridinecarbohydrazide
  • 4,6-dimethyl-2-pyridinecarbohydrazide

Comparison: N’-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide is unique due to the presence of both acetyl and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6N3O2/c1-4(20)18-19-8(21)6-2-5(9(11,12)13)3-7(17-6)10(14,15)16/h2-3H,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHLXSFJGSASKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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